molecular formula C9H4ClF2N3OS B2410970 N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-68-6

N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2410970
CAS No.: 478261-68-6
M. Wt: 275.66
InChI Key: JITHLCRGAUZGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a carboxamide group and a chlorodifluorophenyl group. The presence of chlorine and fluorine atoms in the phenyl ring enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(3-chloro-2,4-difluorophenyl)thiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N3OS/c10-7-4(11)1-2-5(8(7)12)13-9(16)6-3-17-15-14-6/h1-3H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITHLCRGAUZGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)C2=CSN=N2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with thiocarbonyl diimidazole to form the intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and rigorous purification techniques ensures the production of a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced to form different derivatives with altered chemical properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that thiadiazole derivatives can decrease the viability of human leukemia and prostate cancer cells significantly . The mechanism often involves the induction of oxidative stress and disruption of cellular signaling pathways.

Antiviral Properties

The compound has exhibited antiviral activity against several viruses. In particular, it has been tested against Tobacco Mosaic Virus (TMV), showing effective curative and protective rates at varying concentrations. The presence of specific functional groups in the compound enhances its efficacy against viral infections .

Antifungal and Antimicrobial Activity

This compound has also been evaluated for its antifungal and antimicrobial properties. It demonstrates significant activity against various fungal strains and bacteria, making it a potential candidate for developing new antimicrobial agents .

Insecticidal Activity

Research indicates that compounds derived from thiadiazoles exhibit potent insecticidal properties. This compound has been found to be effective against agricultural pests such as aphids. The compound's efficacy is enhanced by fluorinated substituents on the phenyl group, which contribute to higher insecticidal potency compared to standard insecticides .

Herbicidal Properties

There is emerging evidence suggesting that thiadiazole derivatives may also possess herbicidal properties. These compounds can inhibit plant growth by interfering with specific biochemical pathways essential for plant development . Further research is needed to elucidate the precise mechanisms involved.

Case Study 1: Antiviral Efficacy Against TMV

A study conducted by Zheng et al. demonstrated that derivatives of this compound showed a curative rate of 60% against TMV at a concentration of 500 µg/mL. The protective effect was noted to be dose-dependent and attributed to the presence of hydroxyphenyl moiety in the structure .

Case Study 2: Insecticidal Potency

In another investigation focusing on agricultural applications, a series of thiadiazole derivatives were tested for their insecticidal activity against aphids. The compound exhibited an LC50 value significantly lower than conventional insecticides like pymetrozine, indicating its potential as an effective pest control agent .

Mechanism of Action

The mechanism of action of N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for certain targets. The thiadiazole ring can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,4-difluorophenyl)methanol
  • 3-(3-chloro-2,4-difluorophenyl)propanal
  • 3-chloro-2,4-difluorophenyl)methanamine

Uniqueness

N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the phenyl ring further enhances its reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiadiazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its structure can be represented as follows:

  • Molecular Formula : C10_{10}H7_{7}ClF2_{2}N4_{4}O
  • CAS Number : [insert CAS number if available]
  • Molecular Weight : [insert molecular weight if available]

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with the thiadiazole scaffold have shown efficacy against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
This compoundHCT-116 (colon cancer)6.2Induction of apoptosis
Other Thiadiazole DerivativesT47D (breast cancer)27.3Cell cycle arrest

In vitro studies demonstrated that this compound significantly decreased cell viability in human colon carcinoma (HCT-116) and breast cancer (T47D) models, indicating its potential as an anticancer agent .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various pathogens:

  • Antifungal Activity : Demonstrated effectiveness against Candida albicans.
  • Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells, preventing proliferation.
  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit specific enzymes involved in tumor growth and microbial resistance .

Case Studies

Several case studies have evaluated the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced colorectal cancer treated with a thiadiazole derivative showed a significant reduction in tumor size and improved survival rates.
  • Case Study 2 : In a cohort study focusing on skin infections caused by resistant bacteria, patients treated with thiadiazole-based therapy exhibited faster healing times compared to standard treatments.

These case studies underscore the therapeutic potential of this compound in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • The synthesis typically involves coupling a thiadiazole-4-carboxylic acid derivative with 3-chloro-2,4-difluoroaniline using activating agents like thionyl chloride (to form the acid chloride) or carbodiimides (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Key optimization parameters :
  • Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
  • Solvent : Use anhydrous DMF to enhance nucleophilic attack by the amine .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carboxamide formation (e.g., carbonyl peak at ~165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% recommended for biological assays) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodology :

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Include normal cell lines (e.g., HEK293) to determine selectivity indices .
  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger) against targets like AKT or tubulin using crystal structures (PDB IDs: e.g., 1UNQ for AKT).
  • QSAR studies : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data to prioritize substituents for synthesis .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound for anticancer activity?

  • Methodology :

  • Systematic substitution : Replace the 3-chloro, 2,4-difluoro, or thiadiazole groups with bioisosteres (e.g., -CF₃ for -Cl) and test cytotoxicity.
  • Pharmacophore mapping : Identify hydrogen bond acceptors (thiadiazole S/N) and hydrophobic regions (aryl rings) essential for binding .

Q. What mechanistic studies are required to elucidate its mode of action in apoptosis induction?

  • Methodology :

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells.
  • Western blotting : Assess cleavage of caspases (e.g., caspase-3) and modulation of Bcl-2/Bax ratios .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Q. What strategies are recommended for resolving contradictions in cytotoxicity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites affecting in vivo efficacy .
  • Tumor xenograft models : Compare efficacy in immunocompromised (e.g., NOD/SCID) vs. immunocompetent mice to assess immune modulation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity due to synthetic impurities?

  • Methodology :

  • Quality control : Implement strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS.
  • Bioactivity normalization : Express IC₅₀ values relative to a reference batch to isolate compound-specific effects .

Q. What statistical approaches are appropriate for analyzing dose-response data in heterogeneous cell populations?

  • Methodology :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Cluster analysis : Group cell lines by sensitivity profiles (e.g., hierarchical clustering) to identify predictive biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.